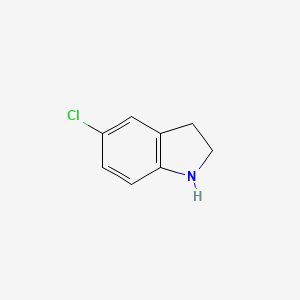

5-Chloroindoline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCIVAPEOZDEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180355 | |

| Record name | 5-Chloroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25658-80-4 | |

| Record name | 5-Chloroindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25658-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025658804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Chloroindoline

An In-Depth Technical Guide to 5-Chloroindoline for Researchers and Drug Development Professionals

This compound, identified by the CAS number 25658-80-4 , is a halogenated derivative of indoline that has garnered significant attention in the field of medicinal chemistry and pharmaceutical development.[1][2][3] Its strategic importance lies in its utility as a versatile building block for the synthesis of more complex heterocyclic compounds. The indoline scaffold itself is a core structural motif in a wide array of biologically active molecules and approved drugs.[4] The introduction of a chlorine atom at the 5-position of the indoline ring system profoundly influences the molecule's electronic properties and lipophilicity, offering medicinal chemists a valuable handle for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5] This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 25658-80-4 | [1][2][3] |

| Molecular Formula | C₈H₈ClN | [1][2][3] |

| Molecular Weight | 153.61 g/mol | [1][2][3] |

| Appearance | Typically a solid | [6] |

| Solubility | Soluble in alcohols | [6] |

| Hazard Codes | H315, H319, H335 | [3] |

Note: Some properties are inferred from closely related structures like 5-Chloroindole due to limited publicly available data for this compound itself.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective method involves the protection of the indoline nitrogen, followed by electrophilic chlorination and subsequent deprotection.

Experimental Protocol:

-

N-Acylation of Indoline: Indoline is first reacted with an acylating agent, such as acetic anhydride, in a chlorine-inert organic solvent. This step protects the nitrogen atom, directing the subsequent chlorination to the aromatic ring.[7]

-

Electrophilic Chlorination: The resulting 1-acyl-indoline is then subjected to chlorination. This is typically carried out in the presence of water and a basic agent, with chlorine gas or another chlorine source.[7] The acyl group directs the chlorination primarily to the 5-position of the indoline ring.

-

Saponification (Deprotection): The 5-chloro-1-acyl-indoline intermediate is then deprotected via acid or alkaline saponification to yield the final product, this compound.[7]

Caption: Synthetic pathway to this compound.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is centered around the secondary amine of the indoline ring and the potential for further substitution on the aromatic ring. This dual reactivity makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical agents.

Key Reactions:

-

N-Alkylation and N-Arylation: The nitrogen atom can be readily functionalized through reactions with various electrophiles, allowing for the introduction of diverse substituents.

-

Dehydrogenation: this compound can be dehydrogenated to form 5-Chloroindole, another important building block in medicinal chemistry.[7] 5-Chloroindole is a precursor for compounds with potential antidepressant, antiemetic, and anti-parkinsonian activities.[8]

-

Coupling Reactions: The chlorine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, further elaborating the molecular scaffold.

The indoline and isoindoline cores are found in numerous commercially available drugs for a variety of indications, including cancer, inflammation, and hypertension.[4] The chloro-substituent in this compound can enhance the biological activity and improve the metabolic stability of the final drug molecule.

Caption: Key reactions of this compound.

Safety and Handling

This compound is classified as an irritant.[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Measures:

Always consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and emergency procedures before working with this compound.

Conclusion

This compound is a key chemical intermediate with significant potential in drug discovery and development. Its unique combination of a reactive indoline core and a modulating chloro-substituent provides a versatile platform for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective utilization in the laboratory and beyond.

References

- This compound-2,3-dione | 17630-76-1 | C8H4ClNO2. Appchem.

- This compound | C8H8ClN | CID 117596. PubChem.

- Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion. ResearchGate.

- 5-Chloro-indole preparation. Google Patents.

- 5-Chloroindole | C8H6ClN | CID 87110. PubChem.

- This compound. gsrs.

- (PDF) this compound-2,3-dione. ResearchGate.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

Sources

- 1. This compound | 25658-80-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H8ClN | CID 117596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]

- 8. goldbio.com [goldbio.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: The Strategic Importance of 5-Chloroindoline

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloroindoline

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated derivative of indoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The introduction of a chlorine atom at the 5-position of the indoline ring system profoundly influences its electronic properties, lipophilicity, and metabolic stability. This strategic modification makes this compound a valuable intermediate for synthesizing a wide array of more complex molecules, particularly in the development of novel therapeutic agents. Understanding its core physicochemical properties is not merely an academic exercise; it is a prerequisite for its effective application in synthesis, process optimization, and drug design. This guide provides a detailed examination of these properties, offering field-proven insights into its handling, characterization, and utilization.

Part 1: Molecular Identity and Structural Characteristics

The foundational attributes of this compound are rooted in its molecular structure. The fusion of a benzene ring with a five-membered nitrogen-containing ring, combined with a strategically placed chlorine atom, dictates its reactivity and physical behavior.

Caption: Molecular Structure of this compound.

Part 2: Core Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application in reaction chemistry. Unlike its oxidized counterpart, 5-chloroindole, which is a solid, this compound is typically encountered as a liquid at room temperature.[1]

| Property | Value | Source |

| Appearance | Light yellow to brown liquid | [1] |

| Boiling Point | 132-135 °C at 20 Torr | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Refractive Index | 1.579 | [1] |

| Partition Coefficient (XLogP3) | 2.4 - 2.9 | [1][2] |

| Vapor Pressure | 0.00847 mmHg at 25°C | [1] |

The partition coefficient (LogP) value indicates a significant degree of lipophilicity, suggesting poor solubility in water but good solubility in organic solvents. This is a key consideration for solvent selection in synthetic reactions and for purification processes like liquid-liquid extraction.

Part 3: Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for the identification and purity assessment of this compound.

-

Mass Spectrometry (MS): The molecular ion peak in mass spectrometry is a primary identifier. For this compound, this would appear at m/z 153, corresponding to the monoisotopic mass of the molecule containing the ³⁵Cl isotope.[2] A characteristic isotopic pattern will also be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with a secondary peak at m/z 155. GC-MS is a commonly cited method for its analysis.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the benzene ring and the aliphatic protons of the pyrrolidine ring. The protons at positions 2 and 3 will appear as triplets in the aliphatic region, while the aromatic protons will exhibit splitting patterns influenced by the chlorine substituent.

-

¹³C NMR: The carbon spectrum will display distinct signals for the eight carbon atoms, with chemical shifts indicating four aromatic carbons and two aliphatic carbons, providing clear structural confirmation.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic N-H stretching vibration for the secondary amine in the indoline ring, typically in the region of 3300-3500 cm⁻¹. C-H stretches for the aromatic and aliphatic portions, as well as C=C stretching vibrations for the aromatic ring, will also be present.

Part 4: Stability and Reactivity Insights

Stability: While comprehensive, publicly available stability data for this compound is limited, information for the closely related 5-chloroindole suggests a sensitivity to light and air.[5] As a prudent measure, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize degradation.

Reactivity and Incompatibilities: The reactivity of this compound is centered around the nucleophilic secondary amine and the activated aromatic ring.

-

N-Functionalization: The nitrogen atom is readily functionalized via acylation, alkylation, or arylation reactions, a common strategy in multistep syntheses.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution, although the chlorine atom is a deactivating group.

-

Incompatibilities: The Safety Data Sheet for this compound does not specify particular incompatibilities.[6] However, based on general chemical principles, it should be kept away from strong oxidizing agents, which could potentially oxidize the indoline ring.

Its primary role in drug development is as a synthetic intermediate. For instance, it serves as a precursor in the synthesis of 5-chloroindole, a valuable building block in its own right.[7]

Part 5: Experimental Protocol: Determination of Solubility Profile

A precise understanding of solubility is crucial for reaction setup, purification, and formulation. The lipophilic nature of this compound suggests good solubility in non-polar organic solvents and poor solubility in aqueous media. The following protocol outlines a robust method for quantitative solubility determination.

Objective: To determine the solubility of this compound in a range of common laboratory solvents at ambient temperature.

Materials:

-

This compound

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

Class A volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE)

-

Solvents: Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane

Methodology:

-

Stock Solution Preparation: Prepare a standard stock solution of this compound (e.g., 1 mg/mL) in a solvent where it is freely soluble, such as methanol.

-

Calibration Curve: Generate a multi-point calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution. Analyze these standards by HPLC to correlate concentration with peak area.

-

Equilibration: Add an excess amount of this compound to a known volume (e.g., 2 mL) of each test solvent in separate vials. The goal is to create a saturated solution with visible undissolved solid/liquid.

-

Mixing: Tightly cap the vials and agitate them using a vortex mixer or shaker at a constant ambient temperature for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solute.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilution & Analysis: Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC.

-

Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents its solubility in that solvent.

Caption: Workflow for Quantitative Solubility Determination.

Part 6: Applications in Drug Discovery and Synthesis

This compound is a versatile building block primarily utilized as an intermediate in organic synthesis. Its structural features allow for the introduction of diverse functionalities, making it a key component in the construction of complex molecular architectures.

-

Precursor to Bioactive Scaffolds: It is a precursor for creating substituted indoles and indolines, which are core structures in numerous pharmacologically active compounds, including antivirals, anticancer agents, and CNS-targeting drugs.

-

Fragment-Based Drug Design: As a functionalized heterocyclic fragment, it can be used in fragment-based screening and lead optimization to explore chemical space and develop potent and selective modulators of biological targets.

Part 7: Safety and Handling

As a chemical intermediate, this compound must be handled with appropriate precautions.

-

Primary Hazards: It is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Handling Recommendations: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and direct contact with skin and eyes.

References

- This compound | C8H8ClN | CID 117596.PubChem. [Link]

- This compound (C8H8ClN).PubChemLite. [Link]

- US4377699A - 5-Chloro-indole preparation.

- Understanding the Chemical Properties of 5-Chloroindole.Autech Industry. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C8H8ClN | CID 117596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 25658-80-4 [chemicalbook.com]

- 4. PubChemLite - this compound (C8H8ClN) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 5-Chloroindoline: Synthesis, Properties, and Applications in Drug Discovery

Abstract

5-Chloroindoline is a halogenated heterocyclic compound that serves as a pivotal structural motif and versatile building block in medicinal chemistry. The strategic placement of a chlorine atom on the indoline scaffold significantly alters its physicochemical properties, including lipophilicity and electronic distribution, thereby influencing its binding interactions with biological targets. This guide provides an in-depth technical examination of this compound, tailored for researchers, chemists, and drug development professionals. We will dissect its core chemical properties, detail robust synthetic protocols with an emphasis on the rationale behind experimental choices, explore its applications as a key intermediate in the synthesis of pharmacologically active agents, and outline critical safety and handling procedures.

Core Physicochemical & Structural Data

A foundational understanding of a molecule's intrinsic properties is paramount for its effective utilization in research and development. The data presented below has been consolidated from verified chemical databases and supplier specifications.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClN | [1][2][3] |

| Molecular Weight | 153.61 g/mol | [1][2][3] |

| CAS Number | 25658-80-4 | [2][3][4] |

| IUPAC Name | 5-chloro-2,3-dihydro-1H-indole | [2] |

| Appearance | Solid | |

| EC Number | 247-167-8 | [2][3] |

Synthesis of this compound: A Mechanistic Perspective

The primary and most efficient route for the preparation of this compound is through the selective reduction of its aromatic precursor, 5-chloroindole. The choice of methodology is critical to ensure high yield and purity by selectively reducing the pyrrole ring without affecting the chlorinated benzene ring.

Preferred Reductive Pathway

The conversion of 5-chloroindole to this compound involves the hydrogenation of the C2-C3 double bond within the indole ring system.

Caption: Synthetic workflow for the reduction of 5-chloroindole to this compound.

Expertise & Experience: While various reducing agents can effect this transformation, a combination of sodium cyanoborohydride (NaBH₃CN) in acetic acid is particularly effective. Acetic acid serves a dual purpose: it acts as the solvent and protonates the indole ring, which activates the C2-C3 double bond towards nucleophilic attack by the hydride. Sodium cyanoborohydride is a milder reducing agent compared to NaBH₄, a crucial feature that prevents over-reduction and enhances the selectivity of the reaction, preserving the aromaticity of the benzene ring.

Self-Validating Experimental Protocol

This protocol describes a reliable, laboratory-scale synthesis of this compound. The success of the protocol is validated by monitoring the consumption of the starting material via Thin-Layer Chromatography (TLC).

Materials:

-

5-Chloroindole

-

Glacial Acetic Acid

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (5 M)

-

Diethyl Ether or Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel, and rotary evaporator

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloroindole (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram of indole).

-

Temperature Control: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm upon addition of the reducing agent.

-

Reagent Addition: While stirring vigorously, add sodium cyanoborohydride (2.0-2.5 eq) portion-wise over 20-30 minutes. Maintain the internal temperature below 10 °C. Causality Note: Slow, portion-wise addition prevents a rapid, uncontrolled reaction and potential side-product formation.

-

Reaction Progression: Remove the ice bath and allow the mixture to stir at ambient temperature for 12-18 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the 5-chloroindole spot indicates reaction completion.

-

Work-up & Neutralization: Carefully pour the reaction mixture into a beaker of crushed ice. Slowly basify the solution to a pH > 10 by adding 5 M NaOH solution while cooling in an ice bath. Trustworthiness Check: This step neutralizes the acetic acid and quenches any unreacted NaBH₃CN.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or DCM (3 x 50 mL).

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, which can be further purified by column chromatography or vacuum distillation if necessary.

Applications in Drug Discovery & Medicinal Chemistry

The this compound scaffold is a privileged structure in modern pharmacology. The chlorine substituent enhances lipophilicity, which can improve membrane permeability, and can participate in crucial halogen bonding interactions within protein binding pockets, enhancing potency and selectivity.[5] Over a quarter of FDA-approved drugs contain at least one chlorine atom, highlighting the element's importance in drug design.[6]

Caption: this compound as a key intermediate in synthesizing various drug classes.

Key Therapeutic Areas:

-

CNS Agents: this compound is a precursor to compounds investigated as antidepressants, anti-Parkinson agents, and tranquilizers.[7] Its structural features are amenable to the synthesis of ligands for serotonin and dopamine receptors.

-

Antihypertensive Agents: It is used in the synthesis of 5-chloro-tryptamine, an intermediate in the preparation of antihypertensive drugs.[7]

-

Plant Growth Regulators: While distinct from direct human therapeutics, related structures like 5-chloroindole-3-acetic acid are potent synthetic auxins, demonstrating the scaffold's broad biological activity.[8]

Safety, Handling, and Storage

Authoritative Grounding: According to the Globally Harmonized System (GHS) classifications, this compound is an irritant.[2][9]

-

Hazard Statements:

-

Handling:

-

Storage:

-

Store in a tightly-closed container in a cool, dry, and well-ventilated place.[11]

-

References

- Source: gsrs.

- Title: this compound-2,3-dione | 17630-76-1 | C8H4ClNO2 Source: Appchem URL:[Link]

- Title: this compound | C8H8ClN | CID 117596 Source: PubChem, National Center for Biotechnology Inform

- Title: 5-Chloroindole | C8H6ClN | CID 87110 Source: PubChem, National Center for Biotechnology Inform

- Title: US4377699A - 5-Chloro-indole preparation Source: Google Patents URL

- Title: Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion.

- Title: DE3035403A1 - METHOD FOR PRODUCING 5-CHLORINDOL Source: Google Patents URL

- Title: 5-Chloroindole-3-acetic acid Source: Chem-Impex URL:[Link]

- Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central, N

- Title: (PDF)

- Title: Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer Source: Oriental Journal of Chemistry URL:[Link]

- Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed, N

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C8H8ClN | CID 117596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 25658-80-4 [chemicalbook.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. goldbio.com [goldbio.com]

- 8. chemimpex.com [chemimpex.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. aksci.com [aksci.com]

Mass Spectrometry Analysis of 5-Chloroindoline: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Chloroindoline, a key heterocyclic intermediate in contemporary drug development. Addressing the needs of researchers and scientists, this document delineates the fundamental principles and practical methodologies for the robust characterization of this compound. We will explore tailored analytical workflows, from sample preparation to advanced data interpretation, with a focus on both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The guide offers in-depth, field-proven insights into ionization techniques, fragmentation pathways, and spectral interpretation, ensuring scientific integrity and fostering a deeper understanding of the causal relationships behind experimental choices. Detailed protocols and data presentation standards are provided to serve as a self-validating system for laboratory implementation.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (C₈H₈ClN) is a halogenated derivative of the indoline scaffold, a privileged structure in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] The introduction of a chlorine atom at the 5-position significantly alters the electronic properties of the indoline ring system, influencing its reactivity and potential biological activity.[1] As an essential building block in the synthesis of novel pharmaceutical agents, the unambiguous identification and characterization of this compound and its derivatives are paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural elucidation capabilities. This guide will navigate the nuances of applying mass spectrometry to this specific molecule, empowering researchers to generate high-quality, reproducible data.

Foundational Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for developing effective analytical methods.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClN | [2] |

| Molecular Weight | 153.61 g/mol | [2] |

| Monoisotopic Mass | 153.03453 Da | [1] |

| Appearance | White to slightly grayish-green crystalline powder | [3] |

| Solubility | Soluble in alcohol | [3] |

| CAS Number | 25658-80-4 | [2] |

Caption: Key physicochemical properties of this compound.

Analytical Workflow: From Sample to Spectrum

A robust and reproducible analytical workflow is the foundation of reliable mass spectrometric analysis. The following diagram illustrates a comprehensive workflow for the analysis of this compound.

Caption: Comprehensive Analytical Workflow for this compound.

Detailed Sample Preparation Protocol

Proper sample preparation is crucial to prevent contamination and ensure optimal ionization.

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform serial dilutions of the stock solution with the mobile phase to be used for LC-MS analysis or a volatile solvent for GC-MS analysis to achieve a final concentration in the range of 1-10 µg/mL.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the chromatographic system or interfere with ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, being a relatively small molecule, is amenable to GC-MS analysis.

Instrumentation and Method Parameters

The following table outlines a typical starting point for GC-MS method development for this compound.

| Parameter | Recommended Setting | Rationale |

| GC Column | HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness | A non-polar column suitable for a wide range of organic molecules. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |

| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas providing good chromatographic resolution. |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A general-purpose temperature program to ensure good separation. |

| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | Standard energy for EI to generate consistent and comparable mass spectra.[4] |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | For routine analysis or high-resolution mass measurement, respectively. |

| Scan Range | 50-250 m/z | To encompass the molecular ion and key fragments of this compound. |

Caption: Recommended GC-MS parameters for this compound analysis.

Expected Electron Ionization (EI) Fragmentation Pattern

The electron ionization of this compound will likely begin with the removal of an electron from the nitrogen atom's lone pair or the aromatic pi system, forming a radical cation (molecular ion, M⁺•). Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern with a prominent M+2 peak approximately one-third the intensity of the M peak.[7]

Key Predicted Fragments:

-

m/z 153/155 (M⁺•): The molecular ion peak, showing the characteristic 3:1 isotopic ratio for a single chlorine atom.

-

m/z 118: Loss of a chlorine radical (•Cl) from the molecular ion. This is a common fragmentation pathway for chlorinated aromatic compounds.

-

m/z 117: Subsequent loss of a hydrogen atom from the [M-Cl]⁺ ion.

-

m/z 91: A fragment corresponding to the benzopyrrole cation, potentially formed through rearrangement and loss of acetylene (C₂H₂).

The following diagram illustrates the predicted fragmentation pathway.

Caption: Predicted EI Fragmentation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a versatile technique suitable for a broader range of compounds, including those that are less volatile or thermally labile.

Instrumentation and Method Parameters

The following table provides a starting point for LC-MS method development for this compound.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation in positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for elution from the reverse-phase column. |

| Gradient | 5-95% B over 10 minutes | A standard gradient to elute the analyte with good peak shape. |

| Flow Rate | 0.3-0.5 mL/min | Compatible with standard ESI sources. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The basic nitrogen in the indoline ring is readily protonated.[3] |

| Mass Analyzer | Triple Quadrupole (QqQ), Q-TOF, or Orbitrap | For quantitative analysis (QqQ) or high-resolution accurate mass measurements. |

| Scan Mode | Full Scan (for identification) and MRM (for quantification) | To obtain a full mass spectrum and for sensitive quantification. |

Caption: Recommended LC-MS parameters for this compound analysis.

Expected Electrospray Ionization (ESI) Behavior

In positive mode ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺. Due to the softer nature of ESI compared to EI, fragmentation is generally less extensive.

Expected Ions in Full Scan MS:

-

m/z 154/156 ([M+H]⁺): The protonated molecule, exhibiting the characteristic 3:1 isotopic pattern for chlorine.

-

m/z 176/178 ([M+Na]⁺): A sodium adduct may also be observed, depending on the purity of the solvents and sample matrix.[1]

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion (m/z 154) can be used to generate fragment ions for structural confirmation. The fragmentation will likely involve the cleavage of the indoline ring.

Data Interpretation and Structural Elucidation

The following logical workflow should be applied for the confident identification of this compound.

Caption: Logical Workflow for Structural Elucidation.

Conclusion: Ensuring Analytical Confidence in Drug Development

The robust mass spectrometric analysis of this compound is a critical step in the quality control and characterization of this important pharmaceutical intermediate. By employing the detailed methodologies and understanding the underlying principles of ionization and fragmentation outlined in this guide, researchers and drug development professionals can achieve high-confidence structural elucidation. The provided protocols for GC-MS and LC-MS serve as a validated starting point for method development, ensuring the generation of accurate and reproducible data essential for advancing pharmaceutical research and development.

References

- Vertex AI Search. Understanding the Chemical Properties of 5-Chloroindole.

- PubChem. This compound. National Center for Biotechnology Information.

- Kim, T. K., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A, 1603, 278-287.

- PubChemLite. This compound (C8H8ClN).

- PubChem. 5-Chloroindole. National Center for Biotechnology Information.

- ResearchGate. This compound-2,3-dione.

- LCGC International. Electron Ionization for GC–MS.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- Chemguide. mass spectra - fragmentation patterns.

- Radicals and Mass Spectrometry (MS) Spring 2021.

- JoVE. Video: Mass Spectrometry: Alkyl Halide Fragmentation.

- G-Biosciences. Spotting Fragmentation Patterns When Using Mass Spectrometry.

- Wikipedia. Fragmentation (mass spectrometry).

Sources

- 1. 5-Chlorooxindole(17630-75-0) 1H NMR [m.chemicalbook.com]

- 2. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]

- 3. mzCloud – 5 Chloroindole 2 carboxylic acid [mzcloud.org]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. 5-Chloro-2-methyl-3(2H)-isothiazolone [webbook.nist.gov]

- 6. benthamopen.com [benthamopen.com]

- 7. asdlib.org [asdlib.org]

5-Chloroindoline solubility in organic solvents

An In-depth Technical Guide to the Solubility of 5-Chloroindoline in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a pivotal heterocyclic intermediate in pharmaceutical and agrochemical synthesis. While extensive quantitative solubility data is not broadly available in public literature, this document consolidates physicochemical principles, qualitative solubility information, and predictive analyses to offer a logical framework for solvent selection. Furthermore, it details authoritative, step-by-step experimental protocols for the precise and reliable determination of solubility, ensuring researchers and drug development professionals can generate the robust data required for process optimization, formulation, and synthesis.

Introduction: The Critical Role of Solubility for this compound

This compound (CAS: 25658-80-4) is a halogenated derivative of indoline, a core scaffold in a multitude of biologically active compounds. Its molecular structure, featuring a polar amine within a bicyclic system and a lipophilic chloro-substituent on the benzene ring, imparts a unique physicochemical profile that dictates its behavior in solution.

Understanding the solubility of this compound is not a mere academic exercise; it is a cornerstone for its practical application. Key processes that are critically dependent on solubility data include:

-

Chemical Synthesis: Selecting an appropriate reaction solvent is paramount to ensure reactants are in a homogeneous phase, which directly impacts reaction kinetics, yield, and purity.

-

Purification: Techniques like crystallization rely on differential solubility in a solvent or solvent system at varying temperatures.

-

Formulation Development: For pharmaceutical applications, achieving the desired concentration in a non-toxic and stable vehicle is essential for bioavailability and efficacy.

-

Biological Screening: High-throughput screening (HTS) assays typically require compounds to be dissolved, often in solvents like Dimethyl Sulfoxide (DMSO), to create stock solutions for testing.

This guide will deconstruct the factors governing the solubility of this compound and provide the methodologies to quantify it accurately.

Physicochemical Properties & Their Implications for Solubility

The inherent properties of the this compound molecule provide the first clues to its solubility behavior.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₈H₈ClN[1] | Indicates a significant carbon backbone relative to heteroatoms. |

| Molecular Weight | 153.61 g/mol [1][2] | Moderate molecular size, suggesting it shouldn't be exceptionally difficult to solvate compared to very large molecules.[3] |

| Appearance | Light yellow to brown liquid[1] | As a liquid at room temperature, it avoids the need to overcome crystal lattice energy, which can simplify dissolution. |

| Boiling Point | 132-135 °C @ 20 Torr[1] | Suggests relatively strong intermolecular forces in its pure state. |

| XLogP3 | 2.4 - 2.9[1][2] | This value indicates a preference for a lipophilic (oily) environment over a hydrophilic (aqueous) one, predicting poor water solubility but better solubility in organic solvents. |

| Hydrogen Bond Donor Count | 1 (from the N-H group)[1] | Can donate a hydrogen bond, favoring solubility in hydrogen bond-accepting solvents (e.g., alcohols, DMSO, DMF). |

| Hydrogen Bond Acceptor Count | 1 (from the Nitrogen atom)[1] | Can accept a hydrogen bond, though the nitrogen's lone pair is part of the aromatic system, making it a weaker acceptor. |

The key takeaway from these properties is the dual nature of the molecule: the indoline core provides polarity and hydrogen-bonding capability, while the chloro-substituted benzene ring imparts significant nonpolar, lipophilic character.

Predictive Solubility Framework: "Like Dissolves Like"

The principle of "similia similibus solvuntur" or "like dissolves like" is the most effective tool for predicting qualitative solubility.[4][5][6] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Solute-Solvent Interaction Analysis

The solubility of this compound is a direct result of the energetic balance between breaking solute-solute and solvent-solvent interactions and forming new, more stable solute-solvent interactions.

Caption: Intermolecular forces governing this compound's solubility.

Qualitative Solubility Predictions

Based on the principles above, we can predict the solubility of this compound in common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the N-H group of this compound. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Ethyl Acetate | High to Moderate | Strong dipole-dipole interactions are possible. Solvents like DMSO and DMF are excellent hydrogen bond acceptors, leading to high solubility. Acetone and Ethyl Acetate are weaker, resulting in moderate solubility. |

| Nonpolar (Aromatic) | Toluene, Benzene | Moderate | The aromatic rings of the solvent and solute can engage in favorable π-π stacking, and London dispersion forces will be significant. |

| Nonpolar (Aliphatic) | Hexane, Cyclohexane | Low | Interactions are limited to weak London dispersion forces, which are likely insufficient to overcome the solute's own intermolecular attractions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar regions of the molecule through dipole-dipole and dispersion forces. |

Experimental Protocol for Quantitative Solubility Determination

While predictions are useful, empirical data is the gold standard. The equilibrium shake-flask method is a universally recognized protocol for determining thermodynamic solubility.[7]

Principle

An excess amount of the solid solute is agitated in the solvent for a prolonged period, sufficient to reach equilibrium between the dissolved and undissolved states. The saturated supernatant is then filtered and its concentration is measured, typically by HPLC-UV or LC-MS.

Workflow for Shake-Flask Solubility Measurement

Caption: Standard workflow for the equilibrium shake-flask method.

Detailed Step-by-Step Methodology

Materials:

-

This compound

-

Solvents of interest (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.45 µm chemical-resistant filters (e.g., PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Stock Solution & Calibration: Prepare a stock solution of this compound in a highly soluble solvent (e.g., acetonitrile) at a known concentration. Create a series of dilutions to generate a calibration curve (e.g., 5-point curve from 1 µg/mL to 100 µg/mL).

-

Sample Preparation: Add an excess amount of this compound (e.g., ~10 mg) to a vial. The amount should be enough to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the test solvent (e.g., 2 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[7] A 48-hour time point is recommended to confirm stability.

-

Phase Separation: After equilibration, let the vials stand for at least 1 hour to allow undissolved solid to settle. Centrifugation (e.g., 10 min at 10,000 rpm) can be used for faster and more complete separation.

-

Sampling & Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately attach a 0.45 µm filter and dispense the filtrate into a clean analysis vial. This step is critical to prevent solid particles from artificially inflating the measured concentration.

-

Dilution: Perform an accurate, pre-determined dilution of the filtrate with the mobile phase to bring the concentration within the range of the HPLC calibration curve.

-

Analysis: Inject the diluted sample onto the HPLC system. Determine the concentration using the established calibration curve.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the result in units such as mg/mL or mol/L.

Conclusion and Recommendations

This compound is a moderately polar compound whose solubility is governed by a balance of hydrogen bonding and lipophilic character. It exhibits predicted high solubility in polar protic and aprotic solvents like alcohols, DMSO, and DMF, and moderate solubility in chlorinated and aromatic solvents. Its solubility is expected to be low in nonpolar aliphatic solvents such as hexane.

For all critical applications in research and development, it is imperative to move beyond qualitative predictions. The shake-flask method detailed herein provides a robust and reliable pathway to generating precise, quantitative solubility data. This empirical data is the only self-validating system for making authoritative decisions regarding solvent selection for synthesis, purification, and formulation, ensuring process efficiency and product quality.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 5-Chloroindole in Organic Solvents.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.

- (n.d.). Understanding the Chemical Properties of 5-Chloroindole.

- ChemicalBook. (n.d.). 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Khan Academy. (n.d.). Solubility of organic compounds (video).

- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ECHEMI. (n.d.). This compound Formula.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 5-Chloroindole.

- (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- ChemicalBook. (2025, September 2). 5-Chloroisatin.

- AAT Bioquest. (2022, April 18). What factors affect solubility?.

- CORE. (2010, February 26). Organic Solvent Solubility Data Book.

- (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- ResearchGate. (2025, August 6). (PDF) Enhancement of solubility: A pharmaceutical overview.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- (n.d.). An overview on Common Organic Solvents and their Toxicity Abstract.

- ResearchGate. (2025, August 10). Solubility measurement, modeling and Hansen solubility parameters of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][8][9]diazepine in four binary solvents.

- USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.

- (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.

Sources

An In-Depth Technical Guide to the Synthesis and Discovery of 5-Chloroindoline: A Cornerstone for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroindoline, a halogenated derivative of the indoline heterocyclic system, has emerged as a pivotal building block in medicinal chemistry and drug discovery. Its strategic importance lies in its utility as a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the synthesis and discovery of this compound, with a focus on practical, field-proven insights for researchers and drug development professionals. We will delve into the prevalent synthetic methodologies, the mechanistic rationale behind key transformations, and the role of this compound in the development of notable pharmaceutical agents.

Introduction: The Significance of the Indoline Scaffold and the Impact of Halogenation

The indoline scaffold, a bicyclic heterocyclic amine, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a chlorine atom at the 5-position of the indoline ring profoundly influences the molecule's physicochemical properties. This strategic halogenation can enhance metabolic stability, improve membrane permeability, and provide a handle for further synthetic modifications, thereby expanding the chemical space available for drug design. The unique electronic properties of the chlorine substituent can also modulate the binding affinity of the molecule to its biological target.

The discovery and development of robust synthetic routes to this compound have been instrumental in unlocking its potential in pharmaceutical research. This guide will explore the key synthetic pathways, offering a critical analysis of their advantages and limitations.

The Genesis of a Key Intermediate: The Discovery of this compound

While a definitive singular "discovery" of this compound is not prominently documented as a landmark event, its emergence is intrinsically linked to the broader exploration of indole chemistry and the strategic use of halogenation in medicinal chemistry. Early methods for the synthesis of substituted indolines often involved multi-step sequences. A notable early approach described by Ikan and colleagues in 1964 involved the nitration of N-acetylindoline at the 5-position, followed by reduction of the nitro group to an amine, and subsequent conversion to the chloride via a Sandmeyer reaction, ultimately yielding this compound after saponification.[1] This multi-stage process, while foundational, highlighted the need for more direct and efficient synthetic strategies.

A significant advancement came with the development of a process for the direct chlorination of N-acylindolines. A patented process outlines the acylation of indoline, followed by direct chlorination of the N-acylindoline intermediate, and subsequent saponification to yield this compound in high yields.[1][2] This more direct route represented a substantial improvement in efficiency and scalability, paving the way for the wider availability and application of this compound in drug discovery programs.

Synthetic Methodologies for this compound

Several synthetic strategies have been developed to access this compound, each with its own set of advantages and considerations. The choice of a particular route often depends on the starting materials' availability, scalability, and the desired purity of the final product.

Multi-Step Synthesis from Indoline

A robust and widely employed method for the synthesis of this compound begins with commercially available indoline. This multi-step process involves the protection of the nitrogen atom, followed by electrophilic chlorination and subsequent deprotection.

Experimental Protocol: Synthesis of this compound from Indoline

Step 1: N-Acetylation of Indoline

-

In a suitable reaction vessel, dissolve indoline (1.0 eq) in a chlorine-inert organic solvent such as toluene.

-

Add an acylating agent, for example, acetic anhydride (1.1 eq), to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Upon completion, the solvent can be removed under reduced pressure to yield 1-acetylindoline, which can be used in the next step without further purification.

Step 2: Electrophilic Chlorination of 1-Acetylindoline

-

Dissolve 1-acetylindoline (1.0 eq) in glacial acetic acid.

-

Cool the solution to 20-30°C.

-

Slowly bubble chlorine gas (1.05 eq) through the stirred solution.

-

After the addition is complete, stir the mixture for an additional 15 minutes.

-

Pour the reaction mixture into water with stirring to precipitate the product.

-

Add a solution of sodium bisulfite to quench any excess chlorine.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent like isopropanol to obtain pure 5-chloro-1-acetylindoline.

Step 3: Saponification of 5-Chloro-1-Acetylindoline

-

Suspend 5-chloro-1-acetylindoline (1.0 eq) in an alcoholic solvent such as isopropanol.

-

Add an aqueous solution of a base, for instance, sodium hydroxide (2.0 eq).

-

Heat the mixture to reflux and maintain for 2-4 hours until the reaction is complete.

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield the final product.[2]

Causality Behind Experimental Choices:

-

N-Acetylation: The acetylation of the indoline nitrogen serves a dual purpose. Firstly, it protects the secondary amine from reacting with the chlorinating agent. Secondly, the acetyl group is a moderately activating, ortho-, para-directing group for electrophilic aromatic substitution. This directs the incoming electrophile (chlorine) to the desired 5-position of the indoline ring.

-

Solvent for Chlorination: Glacial acetic acid is a common solvent for halogenation reactions as it is polar enough to dissolve the reactants but is relatively unreactive towards chlorine.

-

Saponification: The use of a strong base like sodium hydroxide is necessary to hydrolyze the amide bond of 5-chloro-1-acetylindoline to liberate the free amine of this compound.

Mechanism of Electrophilic Chlorination of N-Acetylindoline

The chlorination of N-acetylindoline proceeds via a classical electrophilic aromatic substitution mechanism. The acetyl group, being an ortho-, para-director, activates the benzene ring towards electrophilic attack, with the para-position (C5) being sterically more accessible.

Caption: Mechanism of Electrophilic Chlorination of N-Acetylindoline.

Synthesis from 5-Chloroindole via Catalytic Hydrogenation

An alternative route to this compound involves the reduction of the corresponding indole, 5-chloroindole. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of 5-Chloroindole

-

In a high-pressure hydrogenation vessel, charge 5-chloroindole (1.0 eq) and a suitable solvent such as methanol or tetrahydrofuran.

-

Add a catalytic amount of a hydrogenation catalyst, for example, 5% Platinum on carbon (Pt/C).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 140 psi).

-

Heat the reaction mixture to a suitable temperature (e.g., 90-95°C) with vigorous stirring.

-

Monitor the reaction progress by monitoring hydrogen uptake.

-

Once the reaction is complete, cool the vessel, and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound, which can be further purified by distillation or recrystallization.

Causality Behind Experimental Choices:

-

Catalyst: Platinum on carbon is a highly effective catalyst for the hydrogenation of aromatic rings. Other catalysts like rhodium and ruthenium can also be employed.[3] The choice of catalyst can influence the reaction conditions and selectivity.

-

Solvent: Solvents like methanol and THF are commonly used as they are inert under hydrogenation conditions and can dissolve the substrate.

-

Pressure and Temperature: Elevated pressure and temperature are often required to overcome the aromaticity of the indole ring and drive the hydrogenation to completion.

Data Presentation: Comparison of Synthetic Routes

| Parameter | Synthesis from Indoline | Synthesis from 5-Chloroindole |

| Starting Material | Indoline | 5-Chloroindole |

| Number of Steps | 3 | 1 |

| Key Reagents | Acetic anhydride, Chlorine, NaOH | H₂, Pt/C |

| Overall Yield | Good to Excellent | Typically High |

| Scalability | Readily scalable | Scalable, requires high-pressure equipment |

| Considerations | Use of corrosive and toxic chlorine gas | Requires specialized hydrogenation equipment |

The Role of this compound in Drug Discovery and Development

This compound is a valuable precursor for a range of biologically active molecules. Its utility is particularly evident in the synthesis of antipsychotic and antidepressant drugs. The this compound moiety is often incorporated to modulate the pharmacological profile of the final drug molecule.

Key Intermediate in the Synthesis of Atypical Antipsychotics

-

Sertindole: This atypical antipsychotic is used in the treatment of schizophrenia. The synthesis of sertindole involves the N-arylation of 5-chloroindole, which can be prepared from this compound by dehydrogenation. The 5-chloro substituent is a key feature of the final drug structure.[4]

Caption: Simplified synthetic pathway to Sertindole from this compound.

-

Ziprasidone: Another atypical antipsychotic, ziprasidone, is used to treat schizophrenia and bipolar disorder. While various synthetic routes exist, some convergent syntheses utilize intermediates derived from 6-chlorooxindole, which can be conceptually linked back to this compound chemistry through the manipulation of the indoline core.[2][5][6][7][8]

Precursor for Antidepressant Drug Candidates

-

Vilazodone: This antidepressant is a selective serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist. While the common starting material for its synthesis is 5-cyanoindole, the underlying indole chemistry and the importance of substitution at the 5-position highlight the relevance of synthetic strategies developed for compounds like this compound.[9][10][11][12][13]

Conclusion

This compound stands as a testament to the power of strategic molecular design in drug discovery. Its synthesis, refined over the years from multi-step sequences to more direct and efficient methods, has made this valuable intermediate readily accessible to medicinal chemists. The insights into the mechanistic underpinnings of its synthesis, particularly the regioselective chlorination of the N-protected indoline, provide a framework for the rational design of other substituted heterocyclic compounds. As researchers continue to explore the vast chemical space around the indoline scaffold, the importance of this compound as a key building block in the development of novel therapeutics is set to endure.

References

- Lattrell, R., & Wagner, A. (Year). Process for the preparation of 5-chloro-indole. U.S. Patent No. 4,377,699. Washington, DC: U.S.

- Reddy, G. J., et al. (2009). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 5, 27. [Link]

- A short process for the preparation of ziprasidone and intermedi

- Controlled synthesis of ziprasidone. (2007).

- Synthetic method of ziprasidone intermedi

- Process for the preparation of ziprasidone. (2012). US8178674B2.

- An investigation of the synthesis of vilazodone. (n.d.).

- Ruthenium-Catalyzed Electrochemical Synthesis of Indolines through Dehydrogenative [3 + 2] Annulation with H2 Evolution. (2020). The Journal of Organic Chemistry. [Link]

- A kind of method for preparing sertindole. (n.d.). CN101362748A.

- Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Deriv

- Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2012). Semantic Scholar. [Link]

- Ikan, R., et al. (1964). The preparation of 5-chloro-indoline from indoline in several stages. Israel Journal of Chemistry, 2(2), 37-42.

- This compound-2,3-dione. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

- Synthesis of new products from 5-chloro-1H-indole-2,3-dion. (n.d.).

- Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

- Hydrogenation of Indole by Phosphine-Modified Rhodium and Ruthenium Catalysts. (2002). Organometallics. [Link]

- Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2012).

- Vilazodone intermediate prepar

- Ruthenium-catalyzed C–H functionalization of indoles and indolines with 7-azabenzonorbornadienes. (2019). Organic & Biomolecular Chemistry. [Link]

- Ruthenium-catalyzed dehydrogenative N-heterocyclization. Indoles from 2-aminophenethyl alcohols and 2-nitrophenethyl alcohols. (1990). The Journal of Organic Chemistry. [Link]

- Synthesis of 1,2,3-Triazole 5-Chloroisatin Derivatives via Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. (2017). Slideshare. [Link]

- A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. (2018). RSC Advances. [Link]

- The kinetics and mechanisms of aromatic halogen substitution. Part XXXI. The reaction pathway involved in the chlorination of N-acetylcarbazole. (n.d.).

- 5-chloro-1H-indole-2,3-dione. (n.d.). PubChem. [Link]

- Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. (2022).

- Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry. [Link]

- Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. (2024).

- The Kinetics and Mechanisms of Aromatic Halogen Substitution. Part XXXI.¹ The Reaction Pathway involved in the Chlorination of N-Acetyl- carbazole. (n.d.).

Sources

- 1. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]

- 2. CN101450946B - Synthetic method of ziprasidone - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]

- 5. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]

- 6. CONTROLLED SYNTHESIS OF ZIPRASIDONE - Patent 1476162 [data.epo.org]

- 7. CN103450068A - Synthetic method of ziprasidone intermediate - Google Patents [patents.google.com]

- 8. US8178674B2 - Process for the preparation of ziprasidone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 5-Chloroindole from 5-Chloroindoline

A Senior Application Scientist's Perspective on Core Methodologies, Mechanistic Insights, and Practical Execution for Researchers and Drug Development Professionals.

Executive Summary

5-Chloroindole is a critical structural motif and a versatile intermediate in the synthesis of a multitude of pharmacologically active compounds.[1][2] Its derivatives have shown significant promise in therapeutic areas such as oncology.[1] This guide provides a comprehensive technical overview of the chemical transformation of 5-chloroindoline to 5-chloroindole, a process of fundamental importance in medicinal chemistry. The core of this conversion lies in the dehydrogenation, or oxidation, of the indoline ring to form the aromatic indole system. We will delve into the prevalent methodologies, the underlying reaction mechanisms, detailed experimental protocols, and the critical aspects of process safety and product characterization. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely perform this synthesis.

Foundational Concepts: The Indoline to Indole Transformation

The conversion of an indoline to an indole is an aromatization reaction that involves the removal of two hydrogen atoms from the 2- and 3-positions of the indoline ring. This process can be achieved through various oxidative dehydrogenation methods. The choice of oxidant and reaction conditions is paramount to achieving high yields and purity, especially when dealing with substituted indolines like this compound, where side reactions such as dehalogenation can occur.[2]

Mechanistic Overview

The dehydrogenation of indolines can proceed through different mechanistic pathways depending on the chosen reagent. For instance, palladium-catalyzed oxidations often involve the coordination of the palladium(II) catalyst to the N-H bond of the indoline.[3] This is followed by a β-hydride elimination to form an imine intermediate, which then tautomerizes to the more stable aromatic indole.[3] The palladium catalyst is subsequently regenerated through aerobic oxidation.[3] Other methods, such as those employing manganese dioxide or photocatalysis, may involve radical pathways.[4][5]

Core Methodologies for the Synthesis of 5-Chloroindole

Several methods have been established for the dehydrogenation of indolines. The selection of a particular method depends on factors such as scale, desired purity, cost of reagents, and environmental considerations.

Palladium-Catalyzed Dehydrogenation

Palladium on carbon (Pd/C) is a widely used and efficient catalyst for the dehydrogenation of indolines.[4] This heterogeneous catalyst offers the advantage of easy separation from the reaction mixture. The reaction is typically carried out at elevated temperatures in a suitable solvent, often in the presence of a hydrogen acceptor.

Key Considerations:

-

Catalyst Loading: The amount of palladium catalyst used can influence the reaction rate and efficiency.

-

Solvent: High-boiling aromatic solvents are often employed.

-

Hydrogen Acceptor: While not always necessary, a hydrogen acceptor can facilitate the reaction.

-

Substrate Scope: Electron-withdrawing groups, such as the chloro-substituent in this compound, can decrease the reactivity of the substrate.[3]

Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a common and relatively inexpensive oxidant for the conversion of indolines to indoles.[4] The reaction is typically performed by refluxing the indoline with an excess of activated MnO₂ in an inert solvent like benzene or toluene.[4]

Key Considerations:

-

Activation of MnO₂: The activity of manganese dioxide can vary, and using a freshly activated sample is often crucial for good results.

-

Stoichiometry: A significant excess of MnO₂ is usually required.

-

Reaction Time: The reaction progress should be monitored to avoid the formation of byproducts.

Ruthenium-Catalyzed Dehydrogenation

A patented process describes the use of a finely powdered ruthenium catalyst for the conversion of this compound to 5-chloroindole in high yields.[2][6] This method employs an aromatic nitro compound as the oxidizing agent and is carried out by heating in a water-immiscible organic solvent.[2][6]

Key Considerations:

-

Catalyst: Finely powdered ruthenium on a support like carbon or alumina is used.

-

Oxidizing Agent: Aromatic nitro compounds serve as the hydrogen acceptor.

-

Temperature: The reaction is conducted at elevated temperatures, typically between 100 and 180 °C.[2][6]

Experimental Protocols

The following protocols are illustrative and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Dehydrogenation

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

-

Add a suitable high-boiling solvent (e.g., toluene, xylene).

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

Step 2: Reaction

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 3: Workup and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 5-chloroindole.

Protocol 2: Manganese Dioxide (MnO₂) Oxidation

Step 1: Reaction Setup

-

To a round-bottom flask fitted with a reflux condenser and a Dean-Stark trap (if using a solvent like benzene to remove water), add this compound (1 equivalent).[4]

-

Add an inert solvent such as benzene or toluene.

-

Add activated manganese dioxide (MnO₂) in excess (typically 5-10 equivalents).

Step 2: Reaction

-

Heat the mixture to reflux with vigorous stirring.[4]

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the manganese salts. Wash the filter cake thoroughly with the solvent.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography or recrystallization to yield 5-chloroindole.

Data Presentation

| Method | Catalyst/Reagent | Typical Yield | Advantages | Disadvantages |

| Palladium-Catalyzed | Pd/C | Good to Excellent | Heterogeneous catalyst, easy removal | Cost of palladium, potential for catalyst poisoning |

| Manganese Dioxide | MnO₂ | Moderate to Good[4] | Inexpensive reagent | Requires large excess of reagent, potential for over-oxidation |

| Ruthenium-Catalyzed | Ru catalyst/nitroaromatic | Excellent[6] | High yields | Requires specific catalyst and high temperatures |

Visualization of the Process

General Reaction Scheme

Caption: General workflow for the synthesis of 5-chloroindole.

Mechanistic Pathway (Palladium-Catalyzed)

Caption: Plausible mechanism for Pd-catalyzed dehydrogenation.[3]

Safety and Handling

This compound:

-

Causes skin and serious eye irritation.[7]

-

May cause respiratory irritation.[7]

-

Wear protective gloves, clothing, and eye protection.[7]

-

Use in a well-ventilated area or outdoors.[7]

-

In case of contact, wash skin thoroughly and rinse eyes cautiously with water.[7]

Manganese Dioxide (MnO₂):

-

Reacts violently with combustible and reducing materials.[8][9]

-

May cause irritation to the respiratory tract.[9]

-

Long-term exposure may affect the lungs and nervous system.[8][9]

-

Prevent dispersion of dust and avoid contact with combustible materials.[8][9]

General Precautions:

-

Always work in a well-ventilated fume hood.

-